molecular formula C14H11N5O4 B2423598 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421484-92-5

5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2423598
CAS No.: 1421484-92-5
M. Wt: 313.273
InChI Key: ASCKTWDRZJRPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a compound belonging to the family of oxazole and isoxazole derivatives. These heterocyclic compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves multiple steps, typically starting with the preparation of the oxazole and isoxazole rings. These rings are then functionalized with the appropriate substituents to form the final compound. The reaction conditions often involve the use of solvents like ethanol and reagents such as chloramphenicol, gentamycin, and ampicillin .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other oxazole and isoxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. These compounds share structural similarities but differ in their specific biological activities and therapeutic applications

Properties

IUPAC Name

5-methyl-N-[4-(pyridin-3-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c1-8-5-10(19-23-8)12(20)18-14-17-11(7-22-14)13(21)16-9-3-2-4-15-6-9/h2-7H,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCKTWDRZJRPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.